Flunarizine-d8 Dihydrochloride
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Overview
Description
Flunarizine-d8 Dihydrochloride is a deuterated form of Flunarizine Dihydrochloride, which is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity . It is primarily used in the prophylactic treatment of migraine, vertigo, occlusive peripheral vascular disease, and as an adjuvant in the therapy of epilepsy .
Preparation Methods
The synthesis of Flunarizine-d8 Dihydrochloride involves the incorporation of deuterium, a stable isotope of hydrogen, into the Flunarizine molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis . The industrial production methods for this compound are similar to those of Flunarizine Dihydrochloride, with additional steps to ensure the incorporation of deuterium .
Chemical Reactions Analysis
Flunarizine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives .
Scientific Research Applications
Flunarizine-d8 Dihydrochloride is used extensively in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
Flunarizine-d8 Dihydrochloride exerts its effects by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Comparison with Similar Compounds
Flunarizine-d8 Dihydrochloride is similar to other calcium channel blockers such as:
Cinnarizine: Another calcium channel blocker used for similar indications but with different pharmacokinetic properties.
Verapamil: A calcium channel blocker with a higher affinity for voltage-dependent calcium channels.
Diltiazem: A calcium channel blocker with additional effects on the heart rate.
This compound is unique due to its deuterium incorporation, which can affect its pharmacokinetics and metabolism .
Properties
CAS No. |
120702-98-9 |
---|---|
Molecular Formula |
C26H26F2N2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+/i17D2,18D2,19D2,20D2 |
InChI Key |
SMANXXCATUTDDT-XSAGKOFCSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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